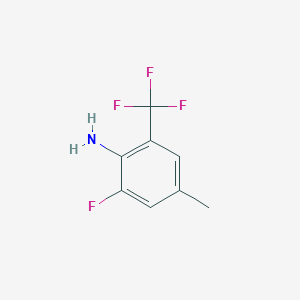
2-Fluoro-4-methyl-6-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methyl-6-(trifluoromethyl)aniline is a fluorinated aromatic amine. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties. It is commonly used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-6-(trifluoromethyl)aniline typically involves the introduction of fluorine and trifluoromethyl groups onto an aniline derivative. One common method involves the nucleophilic aromatic substitution of a fluorinated aniline precursor. For example, starting with 2-fluoro-4-methylaniline, the trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-methyl-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted anilines, nitroanilines, and amino alcohols .
Applications De Recherche Scientifique
2-Fluoro-4-methyl-6-(trifluoromethyl)aniline is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Biology: Used in the study of enzyme inhibitors and receptor binding studies.
Industry: Utilized in the production of dyes, agrochemicals, and advanced materials
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-methyl-6-(trifluoromethyl)aniline depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)aniline
- 4-Fluoro-2-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
Uniqueness
2-Fluoro-4-methyl-6-(trifluoromethyl)aniline is unique due to the specific positioning of the fluorine, methyl, and trifluoromethyl groups on the aromatic ring. This unique arrangement imparts distinct electronic and steric properties, making it particularly useful in the synthesis of specific heterocyclic compounds and pharmaceuticals .
Propriétés
Formule moléculaire |
C8H7F4N |
|---|---|
Poids moléculaire |
193.14 g/mol |
Nom IUPAC |
2-fluoro-4-methyl-6-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7F4N/c1-4-2-5(8(10,11)12)7(13)6(9)3-4/h2-3H,13H2,1H3 |
Clé InChI |
WUOOKCQDEJEIOH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)F)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















